![molecular formula C26H44N2O2 B12011672 N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an octadecanamide backbone through a methyleneamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-methoxybenzaldehyde and octadecanamide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of N-[(E)-(3-methoxyphenyl)methylamino]octadecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[(E)-(3-methoxyphenyl)methylidene]-2-propanamine
- N-[(E)-(3-methoxyphenyl)methylideneamino]-4-nitrobenzamide
- N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide
Uniqueness
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties
属性
分子式 |
C26H44N2O2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(29)28-27-23-24-19-18-20-25(22-24)30-2/h18-20,22-23H,3-17,21H2,1-2H3,(H,28,29)/b27-23+ |
InChI 键 |
DZDYEGLBZPLTAK-SLEBQGDGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


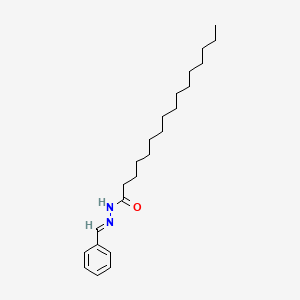
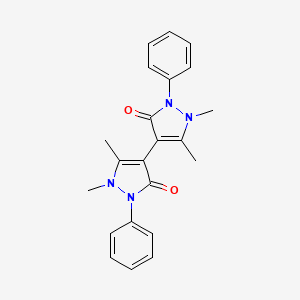
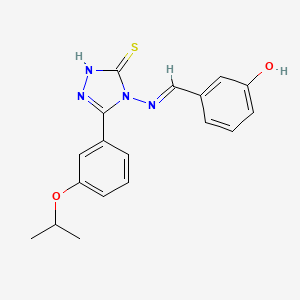

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
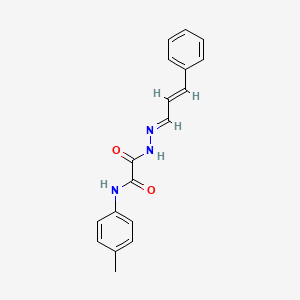
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

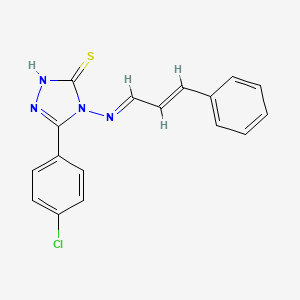
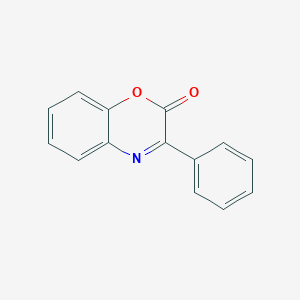
![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)


